![molecular formula C17H14N2O5 B13365406 6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid](/img/structure/B13365406.png)
6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a phenazine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid typically involves multi-step organic reactions. One common method includes the acetylation of a phenazine derivative, followed by methoxylation and carboxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the molecule by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler phenazine compounds.
Wissenschaftliche Forschungsanwendungen
6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for treating bacterial infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
9-Methoxyphenazine: Studied for its anticancer potential.
6-Acetylphenazine: Used in the synthesis of various organic compounds.
Uniqueness
6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H14N2O5 |
|---|---|
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
6-(acetyloxymethyl)-9-methoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C17H14N2O5/c1-9(20)24-8-10-6-7-13(23-2)16-14(10)18-12-5-3-4-11(17(21)22)15(12)19-16/h3-7H,8H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
XXQNDCJHZDBKOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


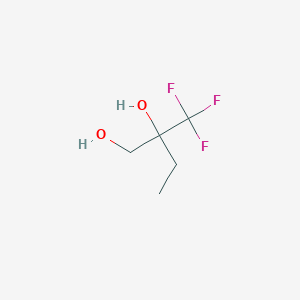
![3-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13365330.png)
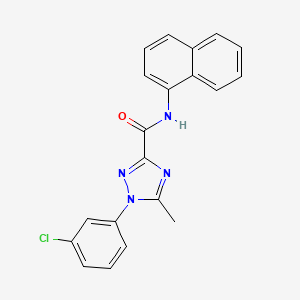
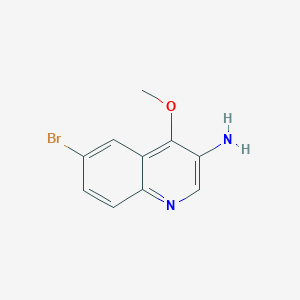
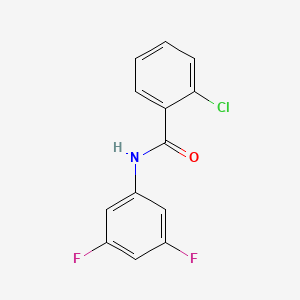
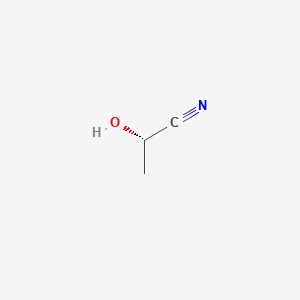
![1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365351.png)
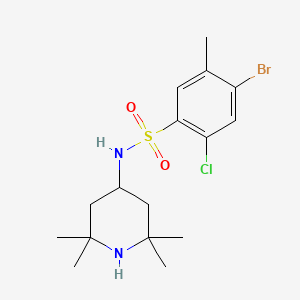
![2,4-dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B13365355.png)
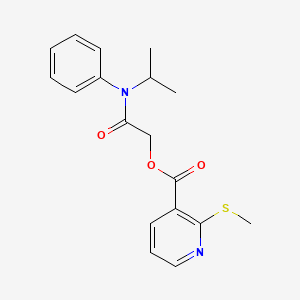
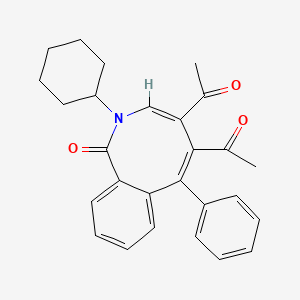
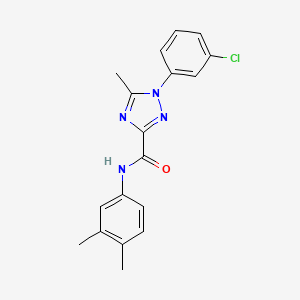

![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365390.png)
